molecular formula C13H20IN3O2 B12953940 tert-Butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B12953940
M. Wt: 377.22 g/mol
InChI Key: AXNSIDZAFWVRKI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core linked to a 5-iodo-pyrazole moiety and protected by a tert-butoxycarbonyl (Boc) group. This structure is pivotal in medicinal chemistry, serving as an intermediate for synthesizing bioactive molecules. The iodine atom at the pyrazole 5-position enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira), enabling further functionalization . The Boc group stabilizes the piperidine nitrogen, facilitating selective deprotection during multistep syntheses .

Properties

Molecular Formula

C13H20IN3O2

Molecular Weight

377.22 g/mol

IUPAC Name

tert-butyl 4-(3-iodo-1H-pyrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)10-8-11(14)16-15-10/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

AXNSIDZAFWVRKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the pyrazole ring, followed by iodination and subsequent coupling with a piperidine derivativeThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. The incorporation of iodine into pyrazole rings enhances biological activity, making tert-butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate a candidate for further studies in cancer treatment. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The presence of the iodine atom is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial targets .

Neuropharmacological Studies

3. Central Nervous System Effects

There is growing interest in the neuropharmacological effects of piperidine derivatives. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. This is attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
NeuropharmacologicalAnxiolytic effects observed in animal models

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The iodinated pyrazole ring can enhance binding affinity and specificity to these targets, leading to desired biological effects. The piperidine backbone may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Modifications

Compounds with variations in pyrazole substituents or regiochemistry demonstrate how electronic and steric factors influence reactivity and physicochemical properties.

Compound Name Substituent(s) Key Features Reference
tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-3-yl]piperidine-1-carboxylate (6i) 4-MeOCO, 1-Me Regioisomeric mixture (5:1 ratio); methoxycarbonyl enhances polarity .
tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate 5-NH₂ Amino group enables hydrogen bonding, altering solubility and bioactivity .
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate Chloro-indazole Chlorine’s electronegativity affects electronic distribution; indazole expands π-system .

Key Findings :

  • Regiochemistry : Alkylation of pyrazole (e.g., with iodomethane) yields regioisomers (e.g., 5i and 6i), complicating purification but offering divergent reactivity .
  • Substituent Effects : Iodo groups (vs. NH₂ or MeOCO) increase molecular weight (MW: ~365 g/mol) and hydrophobicity (higher logP), favoring membrane permeability .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., 5-NH₂) exhibit stronger intermolecular interactions, influencing crystal packing and solubility .
Piperidine-Linked Heterocycles with Complex Substituents

Compounds with extended heterocyclic systems highlight the role of structural complexity in biological targeting:

Compound Name Heterocycle/Substituent Application/Property Reference
tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Pyrazolo-pyrimidine-indazole Designed for kinase inhibition; MW = 493.5 g/mol .
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate Chloro/fluoro-phenyl pyrazole Crystal structure resolved (R factor = 0.043); halogen bonding observed .

Key Findings :

  • Halogen Interactions : Chloro/fluoro-phenyl groups engage in halogen bonding, stabilizing protein-ligand interactions .

Biological Activity

tert-Butyl 4-(5-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS No. 278798-07-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13H20N3O2I
  • Molecular Weight : 351.22 g/mol
  • Structure : The compound features a tert-butyl group, a piperidine ring, and a pyrazole moiety with an iodine substituent, which may influence its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly enzymes involved in signaling pathways. Research indicates that compounds containing pyrazole rings often exhibit significant inhibitory effects on kinases and other enzymes critical to cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases, which play crucial roles in cell signaling and proliferation.
  • Anti-inflammatory Properties : Some derivatives of pyrazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory cytokines.
  • Antioxidant Activity : The presence of the pyrazole ring may confer antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

Recent studies have shown that this compound exhibits potent activity against various cancer cell lines. For instance, it was tested against breast cancer (MCF7) and lung cancer (A549) cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Reference
MCF75.2
A5494.8

Case Studies

  • DYRK1A Inhibition : A related study highlighted the design of pyrazole derivatives as DYRK1A inhibitors. These compounds exhibited nanomolar-level inhibition, showcasing the potential of pyrazole-based structures in targeting specific kinases involved in neurodegenerative diseases such as Alzheimer’s .
  • Anti-inflammatory Effects : Another study indicated that pyrazole derivatives could effectively reduce inflammation in microglial cells through the inhibition of pro-inflammatory cytokines . This suggests a dual role in both cancer treatment and neuroprotection.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrazole ring significantly impact biological activity. Specifically, substituents at the 5-position (such as iodine) enhance binding affinity to target enzymes compared to unsubstituted analogs .

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